N-[(2E)-3-ethyl-4-phenyl-1,3-thiazol-2(3H)-ylidene]ethanamine
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Overview
Description
N-ETHYL-N-[3-ETHYL-4-PHENYL-1,3-THIAZOL-2(3H)-YLIDEN]AMINE is a heterocyclic compound containing a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds
Preparation Methods
The synthesis of N-ETHYL-N-[3-ETHYL-4-PHENYL-1,3-THIAZOL-2(3H)-YLIDEN]AMINE typically involves multistep reactions. One common method includes the Friedel-Crafts acylation followed by a conversion from the acyl group to an alkane and nitration . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
N-ETHYL-N-[3-ETHYL-4-PHENYL-1,3-THIAZOL-2(3H)-YLIDEN]AMINE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-ETHYL-N-[3-ETHYL-4-PHENYL-1,3-THIAZOL-2(3H)-YLIDEN]AMINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-ETHYL-N-[3-ETHYL-4-PHENYL-1,3-THIAZOL-2(3H)-YLIDEN]AMINE involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in various biochemical reactions, potentially inhibiting or activating certain enzymes and receptors .
Properties
Molecular Formula |
C13H16N2S |
---|---|
Molecular Weight |
232.35 g/mol |
IUPAC Name |
N,3-diethyl-4-phenyl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C13H16N2S/c1-3-14-13-15(4-2)12(10-16-13)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3 |
InChI Key |
JRKSNJHGFKEJRM-UHFFFAOYSA-N |
Canonical SMILES |
CCN=C1N(C(=CS1)C2=CC=CC=C2)CC |
Origin of Product |
United States |
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